Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-
Overview
Description
Benzamide, N,N’-1,6-hexanediylbis(2-hydroxy-) is a chemical compound with the molecular formula C20H26N4O2 It is known for its unique structure, which includes a hexanediyl chain linking two benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N’-1,6-hexanediylbis(2-hydroxy-) typically involves the reaction of hexanediamine with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N’-1,6-hexanediylbis(2-hydroxy-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the benzamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzamide, N,N’-1,6-hexanediylbis(2-hydroxy-) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Benzamide, N,N’-1,6-hexanediylbis(2-hydroxy-) involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N’-1,6-Hexanediylbis(benzamide): This compound has a similar structure but lacks the hydroxy groups.
Benzamide: A simpler compound with a single benzamide group.
Uniqueness
Benzamide, N,N’-1,6-hexanediylbis(2-hydroxy-) is unique due to its hexanediyl linkage and the presence of hydroxy groups, which confer specific reactivity and potential biological activity. This makes it distinct from other benzamide derivatives and useful in various research applications.
Properties
IUPAC Name |
2-hydroxy-N-[6-[(2-hydroxybenzoyl)amino]hexyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c23-17-11-5-3-9-15(17)19(25)21-13-7-1-2-8-14-22-20(26)16-10-4-6-12-18(16)24/h3-6,9-12,23-24H,1-2,7-8,13-14H2,(H,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZUFIIUHYDLDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCCNC(=O)C2=CC=CC=C2O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173893 | |
Record name | Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647410 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20073-95-4 | |
Record name | Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020073954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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